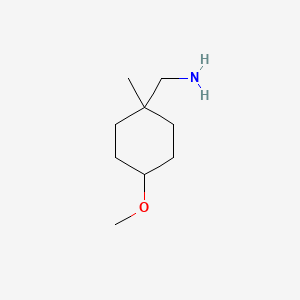

(S)-2-Amino-2-(2-methoxypyridin-4-yl)ethanol dihydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

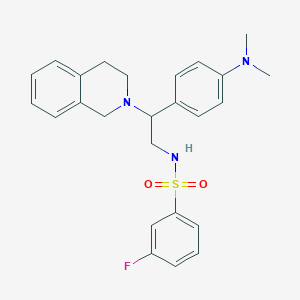

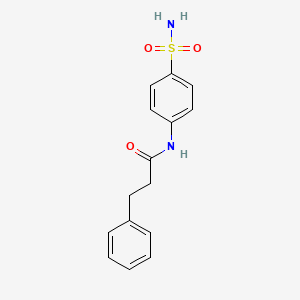

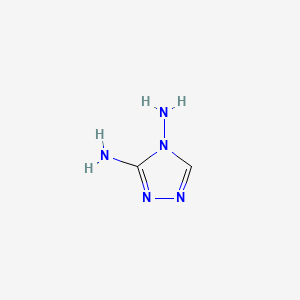

“(S)-2-Amino-2-(2-methoxypyridin-4-yl)ethanol dihydrochloride” is an organic compound. It is a solid substance . The IUPAC name for this compound is “(S)-1-(2-methoxypyridin-4-yl)ethan-1-amine dihydrochloride” and it has a molecular weight of 225.12 .

Molecular Structure Analysis

The InChI code for this compound is "1S/C8H12N2O.2ClH/c1-6(9)7-3-4-10-8(5-7)11-2;;/h3-6H,9H2,1-2H3;2*1H/t6-;;/m0…/s1" . This code provides a detailed description of the molecule’s structure, including the positions of the atoms and the stereochemistry.Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 225.12 .科学的研究の応用

Tautomerism and Spectral Properties

Tautomerism Studies : The compound has been used in studies exploring the tautomerism of hydroxypyridines. Hertog and Buurman (2010) investigated the ultraviolet absorption spectra of derivatives of dihydroxypyridine, including 2-hydroxy-4-methoxypyridine and others. They aimed to determine the predominant tautomeric structures of these compounds in aqueous ethanol solutions (Hertog & Buurman, 2010).

Spectroscopic Analysis : In another study, the charge transfer interaction of 5-amino-2-methoxypyridine (5AMPy), which shares structural similarities with the compound , was analyzed using spectrophotometry in various solvents. This research, conducted by Alghanmi and Habeeb (2015), provided insights into the spectroscopic characteristics of such compounds (Alghanmi & Habeeb, 2015).

Synthesis and Antimicrobial Activity

Synthesis of Derivatives : Patel, Agravat, and Shaikh (2011) explored the synthesis of pyridine derivatives, including those utilizing 2-chloropyridine-3-carboxylic acid and related compounds. Their work involved producing various derivatives and assessing their antimicrobial activity (Patel, Agravat, & Shaikh, 2011).

Antimicrobial Evaluation : The antimicrobial activity of Schiff bases derived from 2-amino-3-hydroxypyridine and 2-hydroxybenzaldehyde, which structurally relate to (S)-2-Amino-2-(2-methoxypyridin-4-yl)ethanol dihydrochloride, was investigated. This study by Issa, Khedr, and Rizk (2008) highlights the potential of such compounds in developing antimicrobial agents (Issa, Khedr, & Rizk, 2008).

Solubility and Thermodynamic Studies

Solubility Investigations : Yao, Xia, and Li (2017) conducted a thermodynamic study on the solubility of 2-amino-4-chloro-6-methoxypyrimidine in various organic solvents. Although not directly examining this compound, this research offers insight into the solubility behaviors of structurally similar compounds (Yao, Xia, & Li, 2017).

Solubility Correlation : Zhou et al. (2011) measured and correlated the solubilities of (Z)-2-(2-aminothiazol-4-yl)-2-methoxyiminoacetic acid in various solvents. This study is relevant for understanding solubility characteristics of compounds with similar functionalities (Zhou et al., 2011).

Polymer Synthesis and Applications

- N-Heterocyclic Carbene-Organocatalyzed Polymerization : A study by Bakkali-Hassani et al. (2018) involved the use of aminoalcohols, similar in structure to the compound of interest, in the polymerization of aziridines. This research demonstrates the application of such compounds in the field of polymer chemistry (Bakkali-Hassani et al., 2018).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for (S)-2-Amino-2-(2-methoxypyridin-4-yl)ethanol dihydrochloride involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "2-methoxypyridine", "2-bromoethanol", "Sodium hydroxide", "Hydrochloric acid", "Sodium chloride", "Ethanol" ], "Reaction": [ "Step 1: 2-methoxypyridine is reacted with sodium hydroxide and 2-bromoethanol in ethanol to form (S)-2-Amino-2-(2-methoxypyridin-4-yl)ethanol.", "Step 2: The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt of (S)-2-Amino-2-(2-methoxypyridin-4-yl)ethanol." ] } | |

CAS番号 |

1640848-91-4 |

分子式 |

C8H13ClN2O2 |

分子量 |

204.65 g/mol |

IUPAC名 |

(2S)-2-amino-2-(2-methoxypyridin-4-yl)ethanol;hydrochloride |

InChI |

InChI=1S/C8H12N2O2.ClH/c1-12-8-4-6(2-3-10-8)7(9)5-11;/h2-4,7,11H,5,9H2,1H3;1H/t7-;/m1./s1 |

InChIキー |

OTASNOUEUZXFLF-OGFXRTJISA-N |

異性体SMILES |

COC1=NC=CC(=C1)[C@@H](CO)N.Cl |

SMILES |

COC1=NC=CC(=C1)C(CO)N.Cl.Cl |

正規SMILES |

COC1=NC=CC(=C1)C(CO)N.Cl |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 3-{4-[(2-thienylsulfonyl)amino]phenoxy}-2-thiophenecarboxylate](/img/structure/B2422864.png)

![5-(3,5-dimethylbenzoyl)-3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B2422881.png)